N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
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Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Anticancer Applications
Sulfonamide derivatives have been extensively explored for their anticancer properties. For instance, various synthesized sulfonamide compounds have shown promising in vitro anticancer activity against different cancer cell lines, suggesting potential applications in cancer treatment and drug development (El-Gaby et al., 2017). The synthesis of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties has demonstrated antimicrobial activity, implying their utility in developing new therapeutic agents (El-Gaby et al., 2002).
Antimicrobial and Antibacterial Applications
Sulfonamide-based compounds have also been identified as potent antimicrobial and antibacterial agents. A study highlighted the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities, which points to their potential in combating bacterial infections (Azab et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The development of sulfonamide derivatives that can inhibit specific enzymes has therapeutic implications. For example, certain sulfonamide compounds have been evaluated for their ability to inhibit human carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and mountain sickness (Büyükkıdan et al., 2017).
Analytical and Environmental Applications
Sulfonamide derivatives have been used in developing fluorescent probes for the selective detection of thiophenols over aliphatic thiols, which is significant in chemical, biological, and environmental sciences (Wang et al., 2012).
properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S3/c18-23(19,15-7-4-12-21-15)17-13-16(8-10-20-11-9-16)22-14-5-2-1-3-6-14/h1-7,12,17H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCWCURKLFERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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